Cas no 99-81-0 (2-bromo-1-(4-nitrophenyl)ethanone)

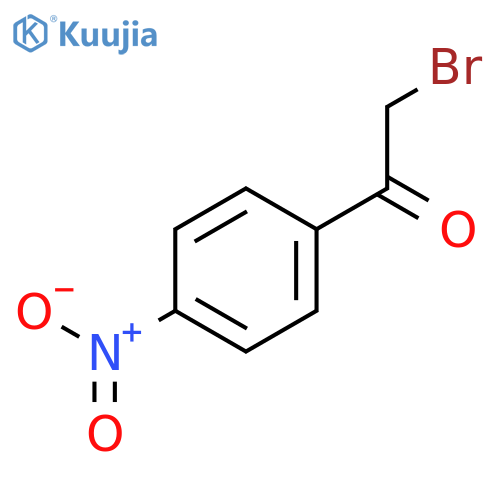

99-81-0 structure

商品名:2-bromo-1-(4-nitrophenyl)ethanone

2-bromo-1-(4-nitrophenyl)ethanone 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4'-nitroacetophenone

- α-bromo-4'-nitroacetophenone

- 2-BROMO-1-(4-NITROPHENYL)ETHAN-1-ONE

- 2-bromo-1-(4-nitrophenyl)ethanone

- 2-Bromo-4′-nitroacetophenone

- 4-NITROPHENACYL BROMIDE

- 4'-Nitrophenacyl bromide

- p-Nitrophenacyl bromide

- Ethanone, 2-bromo-1-(4-nitrophenyl)-

- alpha-Bromo-p-nitroacetophenone

- alpha-Bromo-4-nitroacetophenone

- 2-bromo-4-nitroacetophenone

- 4'-Nitro-2-bromoacetophenone

- 2-Bromo-p-nitroacetophenone

- Acetophenone, 2'-bromo-p-nitro-

- 2-bromo-4'-nitroacentophenone

- omega-Bromo-4-nitroacetophenone

- a-bromo-p-nitroac

- 1-bromo-2-(4-nitrophenyl)-2-ethanone

- FT-0611347

- NSC 9805

- p-Nitro-alpha-bromoacetophenone

- EINECS 202-789-9

- 4-NitrophenacylBromide

- 2-bromo-4'nitroacetophenone

- F3202-0524

- BP-11403

- 8NDY44R4NW

- PD136238

- 99-81-0

- Halomethyl Phenyl Ketone deriv. 29

- AM20060225

- .omega.-Bromo-4-nitroacetophenone

- Alpha-bromo-p-nitro-acetophenone

- DTXSID9059202

- CS-M0580

- .alpha.-Bromo-p-nitroacetophenone

- NS00040562

- 2-bromo-4' nitroacetophenone

- BDBM7881

- NSC-9805

- 2-bromo-1-(4-nitro-phenyl)-ethan-1-one

- .alpha.-Bromo-4-nitroacetophenone

- 2-Bromo-4'-nitroacetophenone, 95%

- A19376

- 2-bromo-4'-nitroaceto phenone

- InChI=1/C8H6BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H

- N0473

- UPCMLD0ENAT5333567:001

- 2-bromo-1-(4-nitrophenyl)-ethanone

- Z85918838

- Acetophenone, 2-bromo-4'-nitro-

- 2-bromo-4'-nitro acetophenone

- CHEMBL106072

- BDBM50119691

- STR03181

- ACETOPHENONE,ALPHA-BROMO,4-NITRO

- CK2567

- AKOS000210452

- W-100018

- SCHEMBL73490

- 2-Bromo-4`-nitroacetophenone

- NSC9805

- 2-Bromo-1-(4-nitro-phenyl)-ethanone

- MFCD00007356

- p-Nitro-.alpha.-bromoacetophenone

- .omega.-Bromo-p-nitroacetophenone

- a-bromo-p-nitroacetophenone

- EN300-18582

- 2-Bromo-4'-nitroacetophenone,98%

- STL195531

- 2-Bromo-4 inverted exclamation marka-nitroacetophenone

-

- MDL: MFCD00007356

- インチ: 1S/C8H6BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2

- InChIKey: MBUPVGIGAMCMBT-UHFFFAOYSA-N

- ほほえんだ: BrC([H])([H])C(C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])=O

- BRN: 393567

計算された属性

- せいみつぶんしりょう: 242.95300

- どういたいしつりょう: 242.953106

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 206

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.9

- 疎水性パラメータ計算基準値(XlogP): 2.3

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 針状結晶

- 密度みつど: 1.8033 (rough estimate)

- ゆうかいてん: 97.0 to 101.0 deg-C

- ふってん: 325.2°C at 760 mmHg

- フラッシュポイント: 150.5°C

- 屈折率: 1.6090 (estimate)

- PSA: 62.89000

- LogP: 2.69560

- FEMA: 2710

- ようかいせい: まだ確定していません。

- かんど: 空気に敏感である

2-bromo-1-(4-nitrophenyl)ethanone セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280-P305 + P351 + P338-P310

- 危険物輸送番号:UN 3261 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 34-37

- セキュリティの説明: S26-S36/37/39-S45

- 福カードFコード:19

-

危険物標識:

- 包装グループ:III

- 危険レベル:8

- TSCA:Yes

- ちょぞうじょうけん:Store at room temperature

- 包装等級:III

- リスク用語:R34

- セキュリティ用語:8

2-bromo-1-(4-nitrophenyl)ethanone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

2-bromo-1-(4-nitrophenyl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047853-100g |

2-Bromo-1-(4-nitrophenyl)ethanone |

99-81-0 | 98% | 100g |

¥240.00 | 2024-04-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0473-25g |

2-bromo-1-(4-nitrophenyl)ethanone |

99-81-0 | 98.0%(GC&T) | 25g |

¥320.0 | 2022-06-10 | |

| Enamine | EN300-18582-0.1g |

2-bromo-1-(4-nitrophenyl)ethan-1-one |

99-81-0 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| TRC | B688098-1g |

2-Bromo-4'-nitroacetophenone |

99-81-0 | 1g |

$ 60.00 | 2022-06-06 | ||

| Fluorochem | 018905-1g |

4-Nitrophenacyl bromide |

99-81-0 | 98% | 1g |

£10.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B552A-100g |

2-bromo-1-(4-nitrophenyl)ethanone |

99-81-0 | 98.5% | 100g |

¥399.0 | 2022-06-10 | |

| TRC | B688098-10g |

2-Bromo-4'-nitroacetophenone |

99-81-0 | 10g |

$ 98.00 | 2023-04-18 | ||

| TRC | B688098-1000mg |

2-Bromo-4'-nitroacetophenone |

99-81-0 | 1g |

$ 75.00 | 2023-04-18 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006025-100g |

2-bromo-1-(4-nitrophenyl)ethanone |

99-81-0 | 98% | 100g |

¥242 | 2024-07-19 | |

| Enamine | EN300-18582-0.05g |

2-bromo-1-(4-nitrophenyl)ethan-1-one |

99-81-0 | 95.0% | 0.05g |

$19.0 | 2025-03-21 |

2-bromo-1-(4-nitrophenyl)ethanone 関連文献

-

Eszter Szennyes,éva Bokor,Gyula Batta,Tibor Docsa,Pál Gergely,László Somsák RSC Adv. 2016 6 94787

-

Adrián A. Heredia,Silvia M. Soria-Castro,Lydia M. Bouchet,Gabriela Oksdath-Mansilla,Cecilia A. Barrionuevo,Daniel A. Caminos,Fabricio R. Bisogno,Juan E. Argüello,Alicia B. Pe?é?ory Org. Biomol. Chem. 2014 12 6516

-

Zhuxin Zhou,Lunjun Qu,Tingting Yang,Jinglan Wen,Yi Zhang,Zhenguo Chi,Siwei Liu,Xudong Chen,Jiarui Xu RSC Adv. 2016 6 52798

-

Bor-Cherng Hong Org. Biomol. Chem. 2020 18 4298

-

Hongjin Shi,Liang Wang,Shuai-Shuai Li,Yongjun Liu,Lubin Xu Org. Chem. Front. 2020 7 747

99-81-0 (2-bromo-1-(4-nitrophenyl)ethanone) 関連製品

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 624-75-9(Iodoacetonitrile)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:99-81-0) 2-溴-4'-硝基苯乙酮

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:99-81-0)2',4',6'-Trihydroxyacetophenone monohydrate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ